molecular formula C10H12FNO2 B1599373 (R)-3-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 763073-51-4

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No. B1599373
M. Wt: 197.21 g/mol
InChI Key: MWAZHPYPJNEKID-SECBINFHSA-N
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Description

“®-3-Amino-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 741217-33-4 . It has a molecular weight of 197.21 and its molecular formula is C10H12FNO2 . It is also known as “®-4-Amino-3-(4-fluorophenyl)butanoic acid” and "baclofen". It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 . The InChI key is QWHXHLDNSXLAPX-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 329.1±32.0 °C . Its predicted density is 1.244±0.06 g/cm3 . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 4.08±0.10 .

Scientific Research Applications

Pharmaceutical Intermediate

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid serves as an important pharmaceutical intermediate. It is typically prepared by a Friedel-Crafts reaction, with sulfonation effectively removing undesired isomers (Fan, 1990).

GABAB Receptor Study

This compound has been used in synthesizing new GABAB agonists for potential PET radiotracers. One such compound demonstrated the ability to enter the mouse brain and was influenced by GABAB receptors, suggesting its potential in imaging studies (Naik et al., 2018).

Fluorescence Properties

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid has been involved in the synthesis of fluorescent d-amino acids, which show potential for incorporation into peptide sequences and have distinct fluorescence properties (Maity et al., 2015).

Substrate Stereospecificity

Studies on the substrate and inhibitory properties of various enantiomers of this compound have provided insights into the active site topography and substrate stereospecificity of gamma-aminobutyric acid aminotransferase (Silverman et al., 1987).

Vibrational and Electronic Structure Analysis

A study on the vibrational and electronic structure of this non-proteinogenic amino acid revealed information on its zwitterionic structures, H-bonding, and other electronic properties, enhancing our understanding of such fluorinated building blocks (Pallavi & Tonannavar, 2020).

Crystal Engineering

This compound's role in crystal engineering has been explored, particularly in its interactions with other molecules, significantly contributing to the field of materials science and pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Anticonvulsant Properties

Research into Schiff bases of gamma-aminobutyric acid using analogs of this compound has led to the discovery of new anticonvulsants and gamma-aminobutyric acid mimetics, highlighting its potential in neuropharmacology (Kaplan et al., 1980).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . It is recommended to avoid prolonged exposure, use caution when handling, and not to breathe dust or vapor . It is also advised not to get it in eyes, on skin, or on clothing .

properties

IUPAC Name

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAZHPYPJNEKID-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420717
Record name AG-H-04452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid

CAS RN

763073-51-4
Record name AG-H-04452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Vaidya, JM Morrisey, Z Zhang, S Das… - Nature …, 2014 - nature.com
The quest for new antimalarial drugs, especially those with novel modes of action, is essential in the face of emerging drug-resistant parasites. Here we describe a new chemical class …
Number of citations: 142 www.nature.com

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